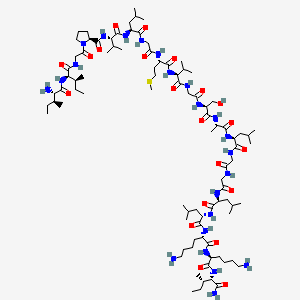
Bombinin H3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bombinin H3 is a member of the bombinin family of antimicrobial peptides, which are isolated from the skin secretions of the fire-bellied toad, Bombina species. These peptides are known for their potent antimicrobial properties and have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bombinin H3 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bombinin H3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences
Scientific Research Applications
Bombinin H3 has a wide range of scientific research applications, including:
Antimicrobial Activity: It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi
Anticancer Activity: Studies have shown that this compound has cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer therapy
Antiviral Activity: This compound has been found to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV)
Immunomodulatory Effects: It can modulate the immune response, enhancing the body’s ability to fight infections
Mechanism of Action
Bombinin H3 exerts its effects primarily through the disruption of microbial cell membranes. The peptide interacts with the lipid bilayer, causing membrane permeabilization and cell lysis. This mechanism is facilitated by the amphipathic nature of the peptide, which allows it to insert into the membrane and form pores .
Comparison with Similar Compounds
Bombinin H3 is part of a larger family of bombinin peptides, including bombinin H1, H2, and H4. While all these peptides share similar antimicrobial properties, this compound is unique in its specific amino acid sequence and its higher selectivity for certain microbial targets .
Similar Compounds
- Bombinin H1
- Bombinin H2
- Bombinin H4
- Maximin H peptides
Properties
Molecular Formula |
C90H163N23O21S |
|---|---|
Molecular Weight |
1935.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C90H163N23O21S/c1-21-53(16)71(93)87(131)112-75(55(18)23-3)89(133)99-45-70(119)113-35-28-31-65(113)86(130)110-73(52(14)15)90(134)108-61(38-48(6)7)79(123)97-43-68(117)101-59(32-36-135-20)82(126)109-72(51(12)13)88(132)98-44-69(118)103-64(46-114)85(129)100-56(19)77(121)106-60(37-47(4)5)78(122)96-41-66(115)95-42-67(116)102-62(39-49(8)9)83(127)107-63(40-50(10)11)84(128)105-57(29-24-26-33-91)80(124)104-58(30-25-27-34-92)81(125)111-74(76(94)120)54(17)22-2/h47-65,71-75,114H,21-46,91-93H2,1-20H3,(H2,94,120)(H,95,115)(H,96,122)(H,97,123)(H,98,132)(H,99,133)(H,100,129)(H,101,117)(H,102,116)(H,103,118)(H,104,124)(H,105,128)(H,106,121)(H,107,127)(H,108,134)(H,109,126)(H,110,130)(H,111,125)(H,112,131)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75+/m0/s1 |
InChI Key |
HOZAACHZLLSLOP-DIFVPEQRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


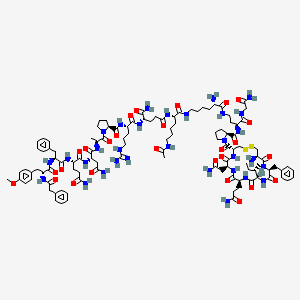

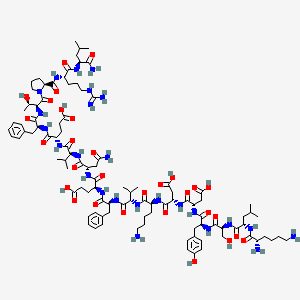
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)
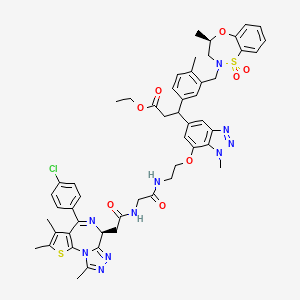
![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)

methyl phosphate](/img/structure/B12386520.png)
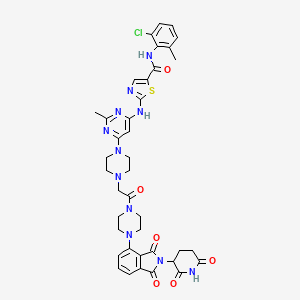
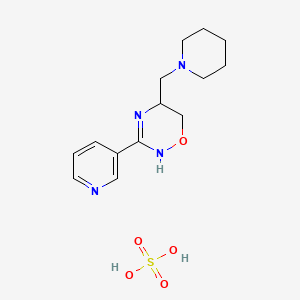
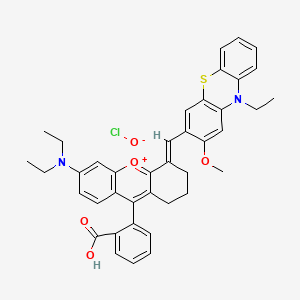
![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)
